Unique Structural Features Differentiate Saccharocarcin A from All Other Tetronic Acid Antibiotics
Saccharocarcin A possesses a unique substitution pattern on its tetronic acid core that is not found in any other related antibiotic. Specifically, it contains an ethyl or propyl side chain at the C-23 position and a methyl group at the C-16 position. This structural fingerprint distinguishes it from all other known tetronic acids, including its closest structural relatives kijanimicin, chlorothricin, tetrocarcin, and versipelostatin [1]. This is a definitive class-level differentiation that precludes simple functional substitution.
| Evidence Dimension | Tetronic Acid Core Substitution Pattern |
|---|---|
| Target Compound Data | C-23: Ethyl or propyl side chain; C-16: Methyl group |
| Comparator Or Baseline | All other known tetronic acids (kijanimicin, chlorothricin, tetrocarcin, versipelostatin) |
| Quantified Difference | Unique substitution pattern not present in comparators |
| Conditions | Structural elucidation via spectral data and chemical degradation |
Why This Matters
The unique C-23/C-16 substitution pattern defines Saccharocarcin A as a distinct chemical entity, ensuring that studies conducted with this compound cannot be replicated or validated using structurally related analogs.
- [1] Hegde VR, et al. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical Properties and Structure Determination. J Antibiot (Tokyo). 1997;50(2):126-134. View Source
